N-(2-chlorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-6-2-4-8-18(15)23-19(25)12-24-10-9-17-14(11-24)20(26)13-5-1-3-7-16(13)22-17/h1-8H,9-12H2,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRYYDIQZGZZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a naphthyridine core. The presence of the 2-chlorophenyl group and the acetamide moiety contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN3O2 |
| Molecular Weight | 353.8 g/mol |
| XLogP3-AA | 3.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Research indicates that compounds with similar structures often act through multiple mechanisms:
- Acetylcholinesterase Inhibition : Compounds in the naphthyridine class have shown significant inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting specific enzymes essential for bacterial growth .
- Anticancer Properties : Preliminary studies suggest that naphthyridine derivatives can induce apoptosis in cancer cells, potentially through the activation of caspases or modulation of cell cycle regulators .
Case Study: Neuroprotective Effects
A study focused on the neuroprotective effects of naphthyridine derivatives found that certain compounds significantly reduced neuronal cell death in vitro. The mechanism was attributed to enhanced cholinergic signaling and reduced oxidative stress markers. The compound this compound was noted for its ability to cross the blood-brain barrier effectively.
Antimicrobial Efficacy
In a comparative study assessing various naphthyridine derivatives against common bacterial strains (e.g., E. coli and S. aureus), this compound displayed notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
Research Findings
Recent studies have expanded on the biological activities associated with this compound:
- Neuroprotective Activity : The compound exhibited neuroprotective effects in models of oxidative stress and inflammation, suggesting potential applications in neurodegenerative diseases.
- Anticancer Activity : In vitro assays demonstrated that it could inhibit proliferation in several cancer cell lines (e.g., breast and lung cancer), with IC50 values indicating significant potency.
- Antimicrobial Properties : The compound was effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
Scientific Research Applications
Biological Activities
The compound belongs to a class of derivatives known as naphthyridines, which have been extensively studied for their diverse biological activities. The following sections summarize key findings regarding the biological implications of this compound.
Anticancer Properties
Research indicates that naphthyridine derivatives exhibit significant anticancer activity. In particular, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. For instance, 1,8-naphthyridine derivatives have been reported to possess antitumor activity against melanoma and other neoplasms, making them promising candidates for cancer therapy .
Neuroprotective Effects
Naphthyridine compounds have also been investigated for their neuroprotective properties. Some studies suggest that they may act as monoamine oxidase (MAO) inhibitors, which are beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This mechanism could help in reducing neuroinflammation and oxidative stress in neuronal cells.
Anti-inflammatory and Analgesic Activities
The anti-inflammatory potential of naphthyridine derivatives has been documented in various studies. These compounds can modulate inflammatory pathways and provide analgesic effects, making them suitable for managing conditions associated with chronic pain and inflammation .
Synthesis and Structure-Activity Relationship
Understanding the synthesis of N-(2-chlorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is crucial for optimizing its biological activity. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the naphthyridine scaffold can enhance its potency against various biological targets.
| Modification | Biological Activity | Reference |
|---|---|---|
| Substitution at C3 | Increased anticancer activity | |
| Chlorination at C2 | Enhanced MAO inhibition | |
| Alkylation at N1 | Improved anti-inflammatory effects |
Case Studies and Research Findings
Several studies have documented the efficacy of naphthyridine derivatives in preclinical settings:
- A study published in Pharmaceuticals highlighted the synthesis of novel naphthyridine derivatives and their evaluation as potential MAO inhibitors with promising results in vitro .
- Another research article detailed the synthesis of 1,8-naphthyridine analogues demonstrating significant anticancer properties against human cancer cell lines .
- A review on naphthyridine derivatives summarized over 17,000 compounds with various substituents and their corresponding biological activities, emphasizing the therapeutic potential of these compounds across multiple disease models .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis typically involves multi-step reactions, including condensation of chlorophenyl precursors with naphthyridinone intermediates, followed by cyclization to form the benzo[b][1,6]naphthyridine core. Key steps include nucleophilic substitution and amide bond formation, often using reagents like acetic anhydride or coupling agents. Purification is achieved via recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for structural characterization?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and Infrared (IR) spectroscopy are essential for confirming functional groups (e.g., C=O at ~1700 cm⁻¹ in IR) and aromatic proton environments. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the reported solubility and stability profiles of this compound?
The compound is soluble in polar aprotic solvents like DMSO and ethanol , but insoluble in water. Stability studies recommend storage at -20°C under inert conditions to prevent hydrolysis of the acetamide moiety .
Q. What preliminary biological activities have been observed?
Structural analogs exhibit antimicrobial (Gram-positive bacteria, Candida albicans) and anti-inflammatory properties in vitro. These activities are attributed to interactions with microbial enzymes or inhibition of pro-inflammatory cytokines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Temperature control (50–100°C), catalyst selection (e.g., palladium for cross-coupling), and solvent choice (DMF for solubility) significantly impact yield. Kinetic studies using HPLC monitoring help identify rate-limiting steps .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR signals (e.g., overlapping aromatic protons) can be addressed via 2D NMR (COSY, HSQC) or computational density functional theory (DFT) simulations to predict chemical shifts .
Q. How can structure-activity relationships (SAR) be systematically explored?
Derivatization of the chlorophenyl or naphthyridinone moieties, followed by in vitro bioassays , identifies critical functional groups. For example, substituting the 10-oxo group with electron-withdrawing groups enhances antimicrobial potency .
Q. What in vivo models are suitable for pharmacokinetic and toxicity studies?
Rodent models (e.g., Sprague-Dawley rats) are used to assess oral bioavailability and hepatic metabolism. LC-MS/MS quantifies plasma concentrations, while histopathology evaluates organ-specific toxicity .
Q. How does the compound interact with biological targets at the molecular level?
Molecular docking and surface plasmon resonance (SPR) studies reveal binding affinities for targets like DNA gyrase or cyclooxygenase-2 (COX-2). Mutagenesis assays further validate key binding residues .
Q. What computational methods predict metabolic pathways and degradation products?
In silico tools (e.g., MetaSite, GLORY) simulate Phase I/II metabolism, identifying probable oxidation or glucuronidation sites. Comparative analysis with LC-HRMS data confirms predicted metabolites .
Methodological Tables
Table 1. Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Acetic anhydride, 80°C, 12h | 65 | 98% |
| Amidation | EDC/HOBt, DMF, RT | 72 | 95% |
| Purification | Silica gel (CH₂Cl₂:MeOH 9:1) | 85 | 99% |
| Source: Adapted from |
Table 2. Biological Activity Profile of Structural Analogs
| Assay | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 12.4 | |
| Anti-inflammatory | COX-2 | 8.7 | |
| Anticancer | HeLa cells | 23.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
